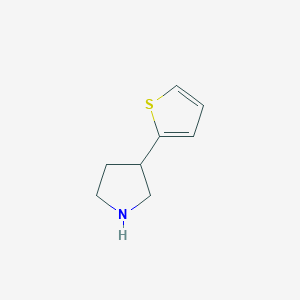

3-(Thiophen-2-yl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) and Thiophene (B33073) Heterocycles in Medicinal Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. nih.gov Among these, the pyrrolidine and thiophene rings are considered privileged scaffolds due to their frequent appearance in biologically active compounds and their versatile chemical properties.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly valued structure in drug design and discovery. nih.govresearchgate.net Its significance is underscored by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it the most common five-membered non-aromatic nitrogen heterocycle in pharmaceuticals. nih.gov The utility of the pyrrolidine scaffold is enhanced by several key features:

Three-Dimensionality: The non-planar, sp³-hybridized nature of the ring allows for a greater exploration of three-dimensional (3D) pharmacophore space, a desirable trait for improving the specificity and efficacy of drug candidates. nih.govresearchgate.netnih.gov

Stereochemistry: The presence of stereogenic carbons in the pyrrolidine ring provides opportunities for creating diverse stereoisomers, where the spatial orientation of substituents can lead to different biological profiles and binding modes with target proteins. nih.govresearchgate.net

Physicochemical Properties: As a saturated nitrogen heterocycle, it possesses distinct properties like hydrophilicity, basicity, and structural rigidity, which can be fine-tuned through chemical modification. tandfonline.combohrium.com

Natural Occurrence: The pyrrolidine moiety is a common feature in many natural products, particularly alkaloids, that exhibit a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov

The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is another crucial building block in medicinal chemistry. nih.goveprajournals.com It is considered a privileged pharmacophore, ranking fourth in small-molecule drug approvals by the US FDA over the past decade. nih.gov The thiophene moiety is often employed in drug design for several reasons:

Bioisosterism: Thiophene is frequently used as a bioisosteric replacement for a phenyl ring. nih.gov Its similar size and electronic properties allow it to mimic the phenyl group while potentially improving metabolic stability or modifying biological activity. cognizancejournal.com

Enhanced Interactions: The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov

Versatile Reactivity: The thiophene ring readily undergoes electrophilic substitution reactions, providing synthetically accessible sites for modification. eprajournals.comcognizancejournal.com

Broad-Spectrum Activity: Thiophene derivatives have been shown to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, and antimicrobial properties. cognizancejournal.comzenodo.orgnih.gov

The combination of these two potent heterocyclic systems within a single molecule, as in 3-(Thiophen-2-yl)pyrrolidine, presents a compelling template for the design of novel compounds with potential therapeutic applications.

Overview of the Academic Research Landscape for this compound and its Derivatives

Academic research into this compound itself is limited; however, extensive investigation has been conducted on its derivatives, where the core structure is modified to achieve specific biological effects. These studies highlight the scaffold's potential as a versatile starting point for developing new therapeutic agents. The research landscape is primarily focused on a few key areas of activity.

Anticonvulsant and Antinociceptive Agents: A significant body of research has explored derivatives of this compound-2,5-dione for their potential in treating epilepsy and pain. mdpi.comresearchgate.net Researchers have synthesized hybrid molecules that combine the thiophene and pyrrolidine-2,5-dione moieties, drawing inspiration from existing drugs like ethosuximide (B1671622) (which contains a pyrrolidine-2,5-dione ring). mdpi.com Studies have focused on:

Structural Modifications: Introducing different substituents onto the pyrrolidine nitrogen. For instance, research on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives showed that adding groups like aminoalkylmorpholine resulted in compounds with significant anticonvulsant activity. researchgate.netmdpi.com

Mechanism of Action: Investigations suggest that the anticonvulsant effects of these derivatives may be linked to their interaction with neuronal voltage-sensitive sodium and calcium channels. researchgate.net

Pain Models: The most promising anticonvulsant compounds have also been evaluated in various pain models, demonstrating significant analgesic and antiallodynic effects, particularly in models of neuropathic pain. mdpi.commdpi.com

Antifungal Agents: Another area of investigation involves 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives for use as agricultural fungicides. nih.gov Recognizing the antifungal potential of tetramic acid, thiophene, and hydrazone derivatives, researchers have designed and synthesized novel compounds incorporating these groups. nih.gov Key findings from this research include:

Hybrid Molecule Design: Scientists combined the 3-(thiophen-2-yl)-pyrrol-2-one scaffold with a hydrazone moiety to create a new series of potential fungicides. nih.gov

Biological Activity: Bioassays against several plant fungi (such as Fusarium graminearum and Rhizoctonia solani) revealed that some of the synthesized compounds exhibited potent antifungal activity, with some showing better efficacy than the commercial fungicide drazoxolon. nih.gov

The table below summarizes the key research areas and the corresponding derivative classes.

| Research Area | Derivative Class | Studied Biological Activity |

| Neurology (Anticonvulsant) | This compound-2,5-diones | Anticonvulsant activity in MES and 6 Hz seizure models. researchgate.net |

| Pain Management (Antinociceptive) | This compound-2,5-diones | Analgesic effect in tonic and neuropathic pain models. mdpi.commdpi.com |

| Agriculture (Fungicide) | 3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one | Antifungal activity against various plant fungi. nih.gov |

These focused research efforts demonstrate that the this compound scaffold is a valuable and adaptable platform for medicinal and agricultural chemistry, with derivatives showing significant promise as anticonvulsant, analgesic, and antifungal agents.

Structure

3D Structure

Properties

Molecular Formula |

C8H11NS |

|---|---|

Molecular Weight |

153.25 g/mol |

IUPAC Name |

3-thiophen-2-ylpyrrolidine |

InChI |

InChI=1S/C8H11NS/c1-2-8(10-5-1)7-3-4-9-6-7/h1-2,5,7,9H,3-4,6H2 |

InChI Key |

HSZCTWGOSSILDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Thiophen 2 Yl Pyrrolidine and Analogs

Strategies for Pyrrolidine (B122466) Ring Construction

The de novo synthesis of the pyrrolidine ring provides a flexible approach to introduce desired substituents at various positions. Methodologies range from traditional multi-step sequences to more modern, efficient protocols like multicomponent reactions and transition-metal-catalyzed cyclizations.

Multi-Step Synthetic Approaches

Multi-step synthesis is a conventional and widely applied strategy for creating complex pyrrolidine derivatives. These routes often involve the sequential formation of key bonds to build the heterocyclic ring.

For instance, the synthesis of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has been achieved through a multi-step procedure. mdpi.com The process begins with a Knoevenagel condensation between benzo[b]thiophene-2-carboxaldehyde (B1270333) and diethyl malonate. The resulting unsaturated diester undergoes a Michael addition with potassium cyanide, followed by hydrolysis to yield 2-(benzo[b]thiophen-2-yl)succinic acid. This dicarboxylic acid is then subjected to a cyclocondensation reaction with appropriate amines to form the final pyrrolidine-2,5-dione ring system. mdpi.com

Another multi-step approach might involve the initial formation of a functionalized pyrrolidine precursor. For example, a substituted glycine (B1666218) ethyl ester hydrochloride can undergo amidation and subsequent cyclization to form a 4-hydroxy-3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one intermediate, which can be further elaborated. evitachem.comnih.gov Similarly, other complex analogs are synthesized through multi-step sequences that may include the formation of the pyrrolidine ring via cyclization reactions of appropriate precursors under acidic or basic conditions, followed by the introduction of other moieties. evitachem.comsmolecule.com

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing structural elements from all starting materials, offer an efficient and atom-economical alternative to linear multi-step synthesis. tandfonline.com The 1,3-dipolar cycloaddition of azomethine ylides is a prominent MCR for constructing highly substituted pyrrolidines. tandfonline.comacs.org

This strategy has been successfully employed to synthesize diverse spirooxindole-pyrrolidine derivatives. In a typical protocol, an azomethine ylide is generated in situ from the condensation of isatin (B1672199) (a dicarbonyl compound) and a secondary amino acid like sarcosine (B1681465) or L-proline. acs.orgscispace.com This dipole then reacts with a dipolarophile, such as a chalcone (B49325) or other activated alkene, to yield the complex polycyclic pyrrolidine framework in a single pot. acs.orgmdpi.com Thiophene-containing chalcones can be used as dipolarophiles to directly install the desired substituent.

Another example involves a three-component reaction between p-quinone monoacetals, L-proline, and naphthols to afford N-aryl-2-arylpyrrolidines under mild conditions with high regioselectivity. rsc.org While not directly yielding a 3-thiophenyl derivative, this methodology illustrates the power of MCRs in assembling the core pyrrolidine structure, which can be adapted for the target compound. Similarly, Dehaen's multi-component reaction protocol, involving the reflux of diethyl oxalacetate, an aromatic aldehyde, and an amine, has been used to prepare 2,3-dioxo-5-(hetero)arylpyrrolidines. researchgate.net

| MCR Type | Reactants | Resulting Structure | Key Features |

| 1,3-Dipolar Cycloaddition | Isatin, Amino Acid, Thiophene-Chalcone | Spirooxindole-pyrrolidine | High structural diversity, excellent yields. acs.org |

| Dehaen's Protocol | Diethyl Oxalacetate, Aldehyde, Amine | 2,3-Dioxo-5-arylpyrrolidine | One-pot synthesis, accessible starting materials. researchgate.net |

| Tandem Reaction | p-Quinone Monoacetal, L-Proline, Naphthol | N-aryl-2-arylpyrrolidine | Mild conditions, high chemo- and regioselectivity. rsc.org |

Palladium-Catalyzed Hydroarylation of Pyrrolines

A significant advancement in the synthesis of 3-aryl pyrrolidines is the direct, single-step palladium-catalyzed hydroarylation of pyrrolines. researchgate.netnih.govnih.gov This method provides a highly efficient and atom-economical route to compounds like 3-(thiophen-2-yl)pyrrolidine, circumventing the often lengthy and lower-yielding multi-step syntheses. researchgate.netsemanticscholar.org

The reaction involves the coupling of an N-alkyl-3-pyrroline with an aryl halide or triflate in the presence of a palladium catalyst. nih.govchemrxiv.org Unlike the Mizoroki-Heck arylations of N-acyl pyrrolines which typically yield alkene products, the reactions of N-alkyl pyrrolines deliver the saturated hydroarylation products. nih.govnih.gov The process demonstrates broad substrate scope with respect to the arylating agent, allowing for the direct installation of various aromatic and heteroaromatic groups, including thiophene (B33073). researchgate.netsemanticscholar.org

A typical reaction involves N-benzyl-3-pyrroline and 2-bromothiophene, catalyzed by a palladium complex, yielding N-benzyl-3-(thiophen-2-yl)pyrrolidine. The N-benzyl group can subsequently be removed if the free secondary amine is desired. This catalytic process represents a powerful tool for the direct and efficient manufacture of drug-like molecules from readily available precursors. nih.govsemanticscholar.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| N-Benzyl-3-pyrroline | 2-Bromothiophene | Pd(OAc)₂, P(o-tol)₃ | N-Benzyl-3-(thiophen-2-yl)pyrrolidine | Not specified | researchgate.net |

| N-Alkyl pyrroline | Aryl Halide | Palladium Catalyst | 3-Aryl pyrrolidine | Good yields | nih.govnih.gov |

Cyclization Reactions (e.g., Dieckmann Cyclization)

Intramolecular cyclization reactions are fundamental to the construction of the pyrrolidine ring. The Dieckmann cyclization, an intramolecular Claisen condensation of a diester to form a β-keto ester, is a classic and effective method for forming five-membered rings. ucl.ac.uk

This strategy has been applied to the synthesis of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives. nih.gov The synthesis starts with a substituted glycine ethyl ester, which is amidated and then subjected to a Dieckmann cyclization to forge the pyrrolidin-2-one ring with the thiophene group at the 3-position. nih.gov Similarly, pyrrolidine-2,4-diones, which are versatile precursors for further functionalization, can be prepared from α-amino acid esters through condensation with an appropriate acid, followed by Dieckmann cyclization, hydrolysis, and decarboxylation. rsc.org These β-dicarbonyl systems can then be further derivatized at the C-3 position.

Functionalization and Derivatization of Pre-formed Pyrrolidine Rings

An alternative to de novo ring construction is the modification of an existing, often commercially available, pyrrolidine scaffold. nih.govresearchgate.net This approach is particularly useful when chiral pyrrolidine precursors, such as those derived from proline, are available, allowing for the synthesis of enantiomerically pure target molecules. nih.gov

One common method involves the reaction of a functionalized pyrrolidine with a thiophene-containing electrophile. For example, 3-(cyclopropylmethoxy)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine can be synthesized by first preparing a cyclopropylmethoxy-pyrrolidine intermediate, which is then acylated with 4-(thiophen-2-yl)benzoyl chloride. Another strategy is the alkylation of a pyrrolidine nitrogen.

The Williamson ether synthesis provides another route. The reaction between 3-hydroxy-L-proline and a halogenated aromatic precursor can be used to assemble the desired structure, leveraging the pre-formed, chiral pyrrolidine ring. smolecule.com This highlights the versatility of using functionalized pyrrolidines as platforms for introducing diverse substituents like the thiophenyl group.

Application of Green Chemistry Principles in Synthesis

Modern synthetic chemistry increasingly emphasizes the use of green chemistry principles to reduce environmental impact. This includes the use of energy-efficient methods like microwave-assisted synthesis and the development of catalyst-free reaction protocols. rsc.orgijpsjournal.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comijpsjournal.compensoft.net This technique has been applied to various reactions relevant to the synthesis of thiophene-pyrrolidine structures.

For example, the Gewald reaction, a multicomponent reaction used to synthesize substituted 2-aminothiophenes, can be performed efficiently under microwave irradiation, reducing reaction times from hours to minutes. organic-chemistry.org The Paal-Knorr synthesis of pyrroles and thiophenes from 1,4-dicarbonyl compounds is another reaction that benefits greatly from microwave assistance. pensoft.netresearchgate.net Furthermore, 1,3-dipolar cycloaddition reactions to form spirooxindole-pyrrolidines have been successfully carried out using microwave heating, affording high yields in short timeframes. mdpi.com A microwave-assisted Newman–Kwart rearrangement has also been reported as a key step in the synthesis of complex sulfur-containing aromatic systems. thieme-connect.com

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage | Reference |

| Gewald Reaction | 4 hours heating | 20 minutes at 70°C | Reduced time, improved yield/purity | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | 120 min reflux | Not specified | Higher yields, shorter time | mdpi.com |

| Paal-Knorr Synthesis | Conventional heating | 2-10 min at 120-150°C | Drastically reduced reaction time | researchgate.net |

Catalyst-Free Reactions

Developing reactions that proceed efficiently without a catalyst is a core goal of green chemistry, as it eliminates the need for often expensive, toxic, and difficult-to-remove metal catalysts. rsc.org While many syntheses of this compound rely on catalysis, the principles of catalyst-free synthesis are being applied to related transformations. For instance, tandem Knoevenagel condensation/Michael addition reactions have been reported to proceed in water at room temperature without a catalyst to form tetraketones. rsc.org Such protocols, which rely on the inherent reactivity of the substrates under mild, environmentally benign conditions, represent a promising direction for future syntheses of heterocyclic compounds.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule. For 3-(Thiophen-2-yl)pyrrolidine and its analogues, ¹H and ¹³C NMR are fundamental for structural verification, while advanced techniques like 2D NMR provide deeper insights into its three-dimensional structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters obtained from a ¹H NMR spectrum.

For instance, in spiro pyrrolidine (B122466) derivatives containing a 3-(thiophen-2-yl) moiety, the proton at the C-3 position of the pyrrolidine ring, which is directly attached to the thiophene (B33073) ring, appears as a doublet at approximately δ 4.37 ppm. orientjchem.org The other pyrrolidine protons and the protons of any N-substituents would have distinct signals in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-5 | ~7.13 | dd | 5.1, 1.1 |

| Thiophene H-4 | ~6.92 | dd | 5.1, 3.5 |

| Thiophene H-3 | ~6.84 | d | 3.5 |

| Pyrrolidine CH (C3) | ~3.63-3.71 | m | - |

| Pyrrolidine CH₂ (C2, C5) | ~2.33-3.16 | m | - |

| Pyrrolidine CH₂ (C4) | ~1.89-1.98 | m | - |

| Note: Data is inferred from derivatives such as 1-propyl-3-(thiophen-2-yl)pyrrolidine and may vary for the parent compound. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

Similar to ¹H NMR, the precise ¹³C NMR data for this compound is not explicitly detailed in the reviewed literature. However, data from its derivatives, such as 1-propyl-3-(thiophen-2-yl)pyrrolidine and various spiro derivatives, can be used to predict the approximate chemical shifts. orientjchem.orgrsc.org The carbon atoms of the thiophene ring are expected to resonate in the downfield region (δ 120-150 ppm), while the pyrrolidine carbons will appear in the aliphatic region (δ 30-65 ppm). In spiro derivatives, the C-3 carbon of the pyrrolidine ring has been observed around δ 64.4 ppm. orientjchem.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiophene C2' | ~145-150 |

| Thiophene C5' | ~127 |

| Thiophene C3' | ~123-125 |

| Thiophene C4' | ~123 |

| Pyrrolidine C2 | ~50-60 |

| Pyrrolidine C5 | ~50-60 |

| Pyrrolidine C3 | ~35-45 |

| Pyrrolidine C4 | ~30-40 |

| Note: These are predicted values based on data from derivatives and general substituent effects. |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a specialized technique used for the analysis of fluorine-containing compounds. Since the chemical structure of this compound does not include any fluorine atoms, ¹⁹F NMR spectroscopy is not an applicable technique for its direct structural elucidation. However, it is a valuable tool for confirming the structure of fluorinated derivatives. mdpi.com

Two-Dimensional (2D) NMR Techniques (e.g., ¹H-¹H NOESY)

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial proximity of protons within a molecule. This is particularly useful for establishing stereochemistry and the conformation of the pyrrolidine ring.

In studies of derivatives like 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one, ¹H-¹H NOESY has been successfully employed to confirm the molecular configuration. nih.gov A NOESY spectrum reveals through-space correlations between protons that are close to each other, which helps in assigning the relative stereochemistry of the substituents on the pyrrolidine ring. For this compound, a NOESY experiment would be expected to show correlations between the C3-proton of the pyrrolidine ring and the adjacent protons on both the pyrrolidine and thiophene rings, providing definitive proof of their connectivity and spatial arrangement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its chemical formula.

For this compound, the molecular formula is C₈H₁₁NS. nih.gov The exact mass can be calculated and then compared to the experimental value obtained from an HRMS analysis to confirm the identity of the compound. The calculated monoisotopic mass for C₈H₁₁NS is 153.06122 Da. nih.gov Any experimental HRMS measurement for this compound would be expected to be very close to this value.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₁NS |

| Calculated Exact Mass [M] | 153.06122 Da |

| Calculated Exact Mass [M+H]⁺ | 154.06887 Da |

| Note: The [M+H]⁺ ion is commonly observed in electrospray ionization (ESI) HRMS. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile molecules like this compound. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, from which the solvent evaporates, leaving intact, protonated molecular ions. This process minimizes fragmentation, typically resulting in a simple spectrum dominated by the pseudomolecular ion.

For this compound (C₈H₁₁NS, Molecular Weight: 153.25 g/mol ), the primary ion observed in positive-mode ESI-MS would be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 154.26. nih.gov The high resolution of ESI-MS allows for the precise determination of molecular weight, which is critical for confirming the elemental composition.

In studies of related, more complex derivatives, ESI-MS is routinely used to confirm the successful synthesis of target compounds. For instance, various N-substituted 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives show clear [M+H]⁺ or [M-H]⁻ peaks, confirming their respective molecular weights. mdpi.com

Table 1: Representative ESI-MS Data for Thiophene-Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| Diethyl 2-(benzo[b]thiophen-2-ylmethylene)malonate | C₁₆H₁₆O₄S | 305.80 | 305.9 | mdpi.com |

| 2-(Benzo[b]thiophen-2-yl)succinic acid | C₁₂H₁₀O₄S | 250.03 ([M-H]⁻) | 250.3 ([M-H]⁻) | mdpi.com |

| 1-(3-(Trifluoromethyl)phenyl)piperazine | C₁₁H₁₃F₃N₂ | 231.10 | 231.1 | mdpi.com |

This table presents data for related structures to illustrate the application of ESI-MS. The exact values for the parent compound this compound may vary.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the sample molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays a pattern of fragment ions that serves as a "molecular fingerprint," providing valuable structural information.

For this compound, the molecular ion peak [M]⁺ at m/z 153 would be expected. The fragmentation pattern would likely involve cleavage at the C-C bond connecting the two rings, as well as fragmentation within each ring system. In studies of similar compounds like 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives, the molecular ion peak [M]⁺ is observed and is consistent with the calculated molecular weight. nih.gov The fragmentation of the pyrimidine (B1678525) ring in related structures often occurs after the initial loss of side functional groups. sapub.org

Table 2: Predicted EI-MS Fragmentation for this compound

| Fragment | Proposed Structure | Predicted m/z |

|---|---|---|

| [C₈H₁₁NS]⁺ | Molecular Ion | 153 |

| [C₄H₃S]⁺ | Thiophenyl cation | 83 |

| [C₄H₈N]⁺ | Pyrrolidinyl fragment | 70 |

This table is predictive and based on general fragmentation principles and data from related compounds. nih.govsapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For this compound, the IR spectrum would be characterized by absorptions corresponding to the N-H bond of the secondary amine in the pyrrolidine ring, C-H bonds of both the aliphatic pyrrolidine and aromatic thiophene rings, and vibrations of the thiophene ring itself.

In related thiophene-pyrrolidone compounds, N-H stretching vibrations are typically observed in the range of 3171–3447 cm⁻¹. nih.gov The spectrum for this compound is expected to show similar characteristic peaks.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (medium) |

| Aromatic C-H (Thiophene) | Stretch | 3000 - 3100 (weak) |

| Aliphatic C-H (Pyrrolidine) | Stretch | 2850 - 2960 (medium-strong) |

| C=C (Thiophene Ring) | Stretch | 1500 - 1600 (variable) |

| C-N (Pyrrolidine) | Stretch | 1020 - 1250 (medium) |

This table is predictive, with ranges based on established IR correlation charts and data from similar compounds. nih.gov

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for verifying its purity.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, speed, and sensitivity compared to traditional HPLC. It is an ideal method for assessing the purity of synthesized this compound. The compound is passed through a column with a sub-2 µm particle size, and its retention time (tᵣ) under specific conditions (e.g., column type, mobile phase gradient, flow rate) is a characteristic identifier. Purity is determined by the area percentage of the main peak in the chromatogram.

In the analysis of derivatives such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones, UPLC has been used to confirm purities greater than 97%. mdpi.com A common column used for such analyses is a reversed-phase ACQUITY UPLC BEH C18 column. nih.gov

Table 4: Example UPLC Data for Thiophene-Pyrrolidine Derivatives

| Compound Name | Purity (%) | Retention Time (tᵣ, min) | Reference |

|---|---|---|---|

| Diethyl 2-(benzo[b]thiophen-2-ylmethylene)malonate | 92.67 | 6.35 | mdpi.com |

| 2-(Benzo[b]thiophen-2-yl)succinic acid | 97.23 | 5.49 | mdpi.com |

This table presents data for related structures to illustrate the application of UPLC. The exact retention time for the parent compound will depend on the specific analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. eurl-pesticides.euresearchgate.net As the separated components elute from the LC column, they are introduced directly into the mass spectrometer, which provides molecular weight and structural information for each peak.

This technique is invaluable for the analysis of this compound in complex matrices and for confirming its identity in a single run. The LC provides the retention time, while the MS provides the m/z value of the protonated molecule ([M+H]⁺), confirming the molecular weight. Research on related thiophene-pyrrolidine derivatives frequently employs LC-MS for structural confirmation and purity analysis. mdpi.comnih.gov

Table 5: Example LC-MS Data for Thiophene-Containing Compounds

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| C₂₂H₂₂F₃N₃O₂ | C₂₂H₂₂F₃N₃O₂ | 418.17 | 418.2 | mdpi.com |

| C₁₁H₁₃F₃N₂O | C₁₁H₁₃F₃N₂O | 247.10 | 247.1 | mdpi.com |

This table shows representative data for related structures, demonstrating the accuracy of LC-MS in confirming molecular formulas.

Other Advanced Spectroscopic Techniques (e.g., X-Ray Photoelectron Spectroscopy)

X-Ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For this compound, XPS can provide detailed information about the carbon, nitrogen, and sulfur atoms. High-resolution spectra of the C 1s, N 1s, and S 2p regions would reveal chemical shifts indicative of their specific bonding environments.

Based on studies of thiophene and related molecules, the C 1s spectrum is expected to show distinct peaks for the carbon atoms in the thiophene ring (with Cα adjacent to sulfur appearing at a lower binding energy than Cβ) and the pyrrolidine ring. acs.orgresearchgate.net The S 2p core level spectrum would show a characteristic doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling, with a binding energy around 164-165 eV, confirming the presence of sulfur in a sulfide-like environment. acs.orgcnr.it

Table 6: Predicted XPS Binding Energies for Core Levels in this compound

| Atom | Core Level | Predicted Binding Energy (eV) | Notes | Reference |

|---|---|---|---|---|

| Carbon (Thiophene, Cα) | C 1s | ~285.0 | Carbon adjacent to sulfur | acs.orgresearchgate.net |

| Carbon (Thiophene, Cβ) | C 1s | ~285.5 | Carbon beta to sulfur | acs.orgresearchgate.net |

| Carbon (Pyrrolidine) | C 1s | ~286.0-286.5 | Carbon adjacent to nitrogen | researchgate.net |

| Nitrogen | N 1s | ~400 | Amine nitrogen | researchgate.net |

| Sulfur | S 2p₃/₂ | ~164.0 | Spin-orbit doublet component | acs.orgcnr.it |

This table is predictive, with binding energies estimated from extensive XPS studies on thiophene and nitrogen-containing heterocyclic compounds.

Structure Activity Relationship Sar Investigations of 3 Thiophen 2 Yl Pyrrolidine Derivatives

Influence of Substituent Modifications on Biological Activity

The potency and selectivity of 3-(thiophen-2-yl)pyrrolidine analogs are highly sensitive to substitutions on both the heterocyclic rings and the pyrrolidine (B122466) nitrogen. Medicinal chemistry campaigns have explored these modifications to optimize ligand-target interactions.

The pyrrolidine ring serves as a versatile scaffold, and substitutions at its 3-position, adjacent to the thiophene (B33073) ring, can profoundly alter biological activity. In a series of anticonvulsant pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position was found to be a strong determinant of activity. For instance, analogs featuring a 3-benzhydryl or 3-isopropyl group showed favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure model, whereas 3-methyl derivatives were more active in the maximal electroshock (MES) test. nih.gov This indicates that the steric bulk at this position can tune the compound's efficacy against different seizure models.

Furthermore, in the design of ligands for the dopamine (B1211576) D3 receptor (D3R), the introduction of a hydroxyl group onto the pyrrolidine ring was a key strategic move. The presence of this hydrogen-bonding capable group was anticipated to enhance binding affinity and improve physicochemical properties. nih.gov

Table 1: Effect of 3-Position Pyrrolidine Substitutions on Anticonvulsant Activity A qualitative representation of SAR findings for pyrrolidine-2,5-dione analogs.

| 3-Position Substituent | Predominant Activity Model |

| Benzhydryl | scPTZ |

| Isopropyl | scPTZ |

| Methyl | MES |

| Unsubstituted | MES |

The thiophene ring is a well-established bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and binding interactions due to the presence of the sulfur heteroatom. nih.gov Modifications to this ring can fine-tune the electronic and steric properties of the entire molecule. For example, studies on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives have shown that this substitution pattern can produce potent anticonvulsant and antinociceptive activity. nih.gov Replacing a phenyl ring with a heteroaromatic ring like thiophene has been a successful strategy in other CNS-active scaffolds, such as VMAT2 inhibitors, where it was shown to retain affinity. nih.gov This underscores the thiophene ring's role as a critical pharmacophoric element whose properties can be modulated through substitution.

The secondary amine of the pyrrolidine ring is a primary point for chemical elaboration, and the nature of the N-substituent is crucial for determining potency and selectivity. In studies of pyrrolidine analogues of lobelane (B1250731) targeting the vesicular monoamine transporter 2 (VMAT2), the presence or absence of an N-methyl group had a profound impact. The N-methyl pyrrolidine derivatives were consistently less potent at inhibiting dopamine uptake than their corresponding nor-N-methyl counterparts (secondary amines). acs.org This suggests that the N-methyl group may introduce steric hindrance in the binding pocket or that the secondary amine proton is a key interaction point. This finding is mirrored in studies of bupropion (B1668061) analogs as dopamine transporter (DAT) chaperones, where the secondary amine group was found to be essential for activity. frontiersin.org

Table 2: Influence of N-Methyl Substitution on VMAT2 Inhibition Illustrates the general trend observed where secondary amines (nor-N-methyl) are more potent inhibitors of dopamine uptake than their tertiary amine (N-methyl) counterparts in the lobelane-derived pyrrolidine series.

| Pyrrolidine Configuration | N-Substituent | Relative Potency (DA Uptake Inhibition) |

| cis-2,5-diphenethyl | N-H | Higher |

| cis-2,5-diphenethyl | N-CH₃ | Lower |

| trans-2,5-diphenethyl | N-H | Higher |

| trans-2,5-diphenethyl | N-CH₃ | Lower |

The electronic landscape of the thiophene ring, modulated by electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly influence binding affinity. In a broad range of CNS targets, the electronic properties of the aromatic moiety are key to ligand-receptor interactions. For VMAT2 inhibitors, the addition of electron-withdrawing 2,4-dichloro groups to the terminal phenyl rings of a related scaffold resulted in compounds with equipotent inhibition of dopamine uptake compared to the parent compound. nih.gov In the development of anticonvulsants based on the pyrrolidine-2,5-dione scaffold, phenylpiperazine moieties attached to the core structure were often substituted with strong EWGs like trifluoromethyl (CF₃), which was found to be favorable for activity in the MES test. nih.gov These examples highlight that manipulating the electronic character of the aromatic portions of the molecule is a powerful tool for optimizing pharmacological activity.

Stereochemical Considerations in Biological Activity and Binding Modes

Biological targets are chiral, and thus the stereochemistry of ligands is a critical determinant of their activity. For this compound derivatives, which have at least one stereocenter at the 3-position, different stereoisomers often exhibit markedly different pharmacological profiles.

In the development of VMAT2 inhibitors, the relative orientation of the substituents on the pyrrolidine ring was crucial. While reducing the ring size from a piperidine (B6355638) to a pyrrolidine decreased binding affinity for the cis-configured isomers, the affinity did not change appreciably for the trans-configured isomers. acs.org This demonstrates a distinct stereochemical preference of the binding site.

An even more striking example is found in the design of dual D3R/μ-opioid receptor ligands, which utilize a substituted pyrrolidine linker. For these molecules, a hydroxyl group on the pyrrolidine ring with a well-defined trans-(2S,4R) stereochemistry was found to be optimal for D3R affinity. nih.gov This high degree of stereoselectivity implies a specific, constrained binding mode where the hydroxyl group forms a key interaction that is only possible with the correct spatial arrangement.

Conformational Analysis and its Correlation with Pharmacological Profiles

The non-planar, flexible nature of the pyrrolidine ring allows it to adopt various conformations, or "pucker" modes, which can significantly influence its biological activity. The two predominant low-energy conformations are the Cγ-endo and Cγ-exo envelope forms. The equilibrium between these states can be controlled by the strategic placement of substituents, thereby "locking" the ring into a more bioactive conformation. nih.gov

Inductive and stereoelectronic factors of substituents on the pyrrolidine ring dictate the preferred pucker. For example, in proline derivatives, a trans-4-fluoro substituent favors an exo pucker, while a cis-4-fluoro substituent favors an endo pucker. nih.gov By extension, substituents on the this compound core will similarly influence the ring's conformation. This conformational control is a key principle in drug design, as it allows for the optimization of the three-dimensional shape of the molecule to best fit the topology of the target's binding site, ultimately enhancing potency and selectivity.

Pharmacological Profiling and Mechanistic Studies in Vitro Models

Anticonvulsant Activity Assessment

The in vitro evaluation of 3-(thiophen-2-yl)pyrrolidine derivatives has focused on key neurological targets implicated in seizure generation and propagation. These studies provide insight into the molecular mechanisms that may contribute to their anticonvulsant effects observed in preclinical animal models.

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons, and many antiepileptic drugs exert their effects by modulating these channels. nih.govnih.govsophion.com Binding assays targeting site 2 of the neuronal voltage-sensitive sodium channel have been a key component in profiling thiophene-containing pyrrolidine-2,5-dione derivatives. nih.govnih.gov

In a study involving 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, a lead compound, designated as 33 , demonstrated significant interaction with the neuronal voltage-sensitive sodium channel (site 2). nih.govmdpi.com At a concentration of 100 µM, compound 33 showed a high degree of inhibition (greater than 50%), which was comparable to the established antiepileptic drug phenytoin and greater than that of carbamazepine. nih.gov In contrast, another derivative, compound 32 , did not bind significantly to this site. nih.gov

Similarly, research on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives identified that a promising compound, 4 , exhibited moderate but balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.govresearchgate.net These findings suggest that interaction with sodium channels is a plausible mechanism contributing to the anticonvulsant activity of this class of compounds. nih.govmdpi.com

Table 1: In Vitro Sodium and Calcium Channel Binding Assays

| Compound | Concentration [µM] | Na+ Channel (Site 2) Inhibition (%) | L-Type Ca2+ Channel Inhibition (%) | Reference |

|---|---|---|---|---|

| Compound 33 | 100 | >50 | 19 | nih.gov |

| Compound 32 | 100 | 13 | 14 | nih.gov |

| Phenytoin | 100 | 59 | - | nih.gov |

| Carbamazepine | 100 | 31 | - | nih.gov |

| Topiramate | 100 | - | 14 | nih.gov |

| Compound 4 | 100 | 32.1 | 31.5 | nih.gov |

L-type voltage-gated calcium channels play a fundamental role in regulating neuronal excitability and are a target for some antiepileptic drugs. nih.govnih.gov The influence of this compound derivatives on these channels has been evaluated to determine their potential contribution to the observed anticonvulsant effects.

For the 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative, compound 33 , binding assays showed that it did not bind effectively to L-type calcium channels, with only 19% inhibition at a 100 µM concentration. nih.gov However, this level of inhibition was noted to be higher than that of topiramate, an antiseizure medication with multiple mechanisms of action, including the modulation of voltage-gated calcium channels. nih.gov

In the series of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, in vitro studies of compound 4 revealed a moderate and balanced inhibition of both L-type calcium channels and neuronal voltage-sensitive sodium channels. nih.govresearchgate.net This dual action suggests a complex mechanism that may be beneficial for seizure control.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft via GABA transporters (GATs) is a critical process for regulating GABAergic neurotransmission. nih.govresearchgate.net Inhibition of GATs can enhance GABAergic tone, which is a therapeutic strategy for epilepsy. nih.gov

For the most active anticonvulsant compounds in a series of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives (compounds 3 , 4 , 6 , and 9 ), their influence on the GABA transporter (GAT) was assessed to explore potential mechanisms of action. nih.govnih.govresearchgate.net Studies have also shown that other pyrrolidine (B122466) derivatives can act as potent and selective GABA uptake inhibitors, particularly for GAT-1 and GAT-3. nih.gov While specific binding affinities for this compound derivatives on GAT subtypes are not extensively detailed in the provided results, the investigation into this target indicates its relevance to the pharmacological profile of this compound class.

Antinociceptive Activity Evaluation

The mechanisms underlying the pain-relieving effects of these compounds are also a subject of in vitro investigation, with a focus on receptors involved in nociceptive signaling pathways.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that functions as a sensor for noxious stimuli, including heat and capsaicin, and is implicated in neurogenic and inflammatory pain. nih.govnih.govfrontiersin.org The affinity of pyrrolidine-2,5-dione derivatives for the TRPV1 receptor has been investigated to determine if antagonism at this site contributes to their antinociceptive effects.

For a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, the most promising compounds were evaluated for their affinity to the TRPV1 receptor. mdpi.com Similarly, the mechanism of action for a highly active anticonvulsant and analgesic compound from a group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides was suggested to involve TRPV1 receptor antagonism based on in vitro studies. mdpi.com These findings point towards the TRPV1 receptor as a potential molecular target for the antinociceptive activity of compounds containing the pyrrolidine-2,5-dione scaffold.

Antifungal Activity Studies

In addition to their effects on the central nervous system, certain this compound derivatives have been evaluated for their antifungal properties. A series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a carbonic ester group were synthesized and tested against several plant pathogenic fungi. dntb.gov.ua

The bioassays revealed that several of these compounds exhibited notable antifungal effects. dntb.gov.ua Specifically, compounds 4i , 4k , 4n , and 4o showed significant activity against Rhizoctonia solani (Rs), with EC₅₀ values that were superior to the commercial fungicide hymexazol. dntb.gov.ua Furthermore, in greenhouse tests against cucumber downy mildew, compounds 4a and 4f displayed excellent fungicidal activities, proving more potent than the commercial agents diflumetorim and flumorph. dntb.gov.ua These results indicate that the 3-(thiophen-2-yl)-pyrrol-2-one structure can serve as a promising template for the development of novel fungicides. dntb.gov.ua

Table 2: In Vitro Antifungal Activity (EC₅₀ in µg/mL)

| Compound | Rhizoctonia solani (Rs) | Reference |

|---|---|---|

| Compound 4i | 35.26 | dntb.gov.ua |

| Compound 4k | 33.56 | dntb.gov.ua |

| Compound 4n | 23.90 | dntb.gov.ua |

| Compound 4o | 30.48 | dntb.gov.ua |

| Hymexazol (Control) | 37.86 | dntb.gov.ua |

Activity against Specific Fungal Pathogens (e.g., Fusarium graminearum, Rhizoctorzia solani, Botrytis cinerea, Colletotrichum capsici)

No research data was found on the in vitro antifungal activity of this compound against Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea, or Colletotrichum capsici.

Anti-Inflammatory Properties Assessment

No studies detailing the assessment of anti-inflammatory properties for this compound were identified.

Antimicrobial and Anticancer Activity Characterization

Poly(ADP-ribose) Polymerase (PARP) Inhibition (PARP-1 and PARP-2)

There is no available data on the inhibitory activity of this compound against PARP-1 or PARP-2 enzymes.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, HeLa)

No studies were found that evaluated the in vitro cytotoxicity of this compound against MCF-7, HeLa, or other cancer cell lines.

Enzyme Inhibition and Receptor Binding Profiling

There is no specific data available on the enzyme inhibition or receptor binding profiles for this compound.

Despite a comprehensive search of scientific literature, specific in vitro pharmacological data for the compound "this compound" regarding its affinity for the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and opioid receptors is not publicly available.

Consequently, without any available research findings on the in vitro activity of this compound at these specific targets, it is not possible to provide the detailed pharmacological profiling and mechanistic studies as requested in the article outline. The creation of data tables and detailed descriptions of its interaction with these transporters and receptors is therefore unachievable based on the current body of scientific literature.

Computational Chemistry Applications in 3 Thiophen 2 Yl Pyrrolidine Research

Molecular Docking Studies for Ligand-Receptor Interactions and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Thiophen-2-yl)pyrrolidine research, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions between the ligand and the active site of a receptor.

Researchers have employed molecular docking to investigate derivatives of the thiophene-pyrrolidine scaffold against a variety of biological targets. For instance, studies on related aryl (4-aryl-1H-pyrrol-3-yl) (thiophen-2-yl) methanone (B1245722) derivatives have used docking to explore interactions with the active sites of cyclooxygenase (COX-1 and COX-2) and H+/K+ ATPase enzymes, which are key targets for anti-inflammatory and anti-ulcer drugs. researchgate.netnih.gov These simulations help identify crucial binding interactions, such as hydrogen bonds and π–π stacking, that contribute to the molecule's inhibitory activity. nih.gov Similarly, docking studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives, which share structural similarities, have been used to understand binding modes within the active site of Lysine Specific Demethylase 1 (LSD1), a target for anticancer drugs. researchgate.netrsc.org

The process of target identification often involves screening the compound against a panel of known protein structures. publons.comrsc.org By predicting the binding affinity and mode of interaction, molecular docking can prioritize which protein targets are most likely to be modulated by this compound derivatives, guiding further experimental validation. For example, docking simulations of a 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine molecule, another thiophene-containing heterocyclic compound, successfully predicted its binding mode in the active site of acetylcholinesterase, corroborating its potential as an enzyme inhibitor. nih.gov

| Derivative Class | Target Protein(s) | Key Findings from Docking | Reference(s) |

| Aryl(pyrrol-3-yl)(thiophen-2-yl) methanones | COX-1, COX-2, H+/K+ ATPase | Identification of binding interactions within the active sites, guiding the design of anti-inflammatory and anti-ulcer agents. | researchgate.netnih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamides | Lysine Specific Demethylase 1 (LSD1) | Elucidation of binding modes to inform the development of new anticancer inhibitors. | researchgate.net |

| 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine | Acetylcholinesterase (AChE) | Ascertained the probable binding mode at the active site, supporting observed enzyme inhibition. | nih.gov |

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the study of this compound and its analogues, DFT calculations are crucial for determining the optimized molecular geometry, understanding electronic properties, and explaining the molecule's reactivity.

DFT calculations can accurately predict bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional structure of the molecule. mdpi.com For example, DFT calculations on 2-phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one (B2971283) revealed that the molecule adopts preferential conformations to minimize steric interactions, with specific torsional angles between the thiophene (B33073) and pyrrolidine (B122466) rings. smolecule.com This geometric information is vital for understanding how the molecule fits into a receptor's binding site.

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.govnih.gov A smaller energy gap suggests higher reactivity. These calculations provide insights into the regions of the molecule that are likely to act as electron donors or acceptors, which is fundamental to its interaction with biological targets. acs.org Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to identify sites susceptible to electrophilic or nucleophilic attack. mdpi.com

| Computational Method | Application | Insights Gained | Reference(s) |

| DFT (e.g., B3LYP/6-311G**) | Geometry Optimization | Provides accurate 3D structures, including bond lengths and angles, crucial for docking studies. | mdpi.comsmolecule.com |

| DFT | HOMO-LUMO Analysis | Determines the electronic energy gap, indicating chemical reactivity and stability. | nih.govnih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for molecular interactions. | mdpi.com |

Quantum Chemical Calculations for Spectroscopic Data Validation and Prediction

Quantum chemical calculations, particularly those based on DFT, are powerful tools for predicting and validating spectroscopic data. By simulating the vibrational and electronic properties of molecules, these methods can aid in the interpretation of experimental spectra, such as Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR).

For thiophene-containing heterocyclic compounds, theoretical calculations have been used to assign vibrational bands in FT-IR spectra with high accuracy. nih.gov The calculated vibrational frequencies can be correlated with experimental data, confirming the molecular structure and the nature of chemical bonds. Similarly, time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), with the results often showing good correlation with experimental findings. mdpi.com These calculations help to understand the electronic transitions responsible for the observed absorption bands, which are typically π → π* and n → π* transitions in these types of molecules. mdpi.com

In NMR spectroscopy, quantum chemical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. mdpi.com By comparing the calculated shifts with the experimental spectrum, researchers can confirm the structural assignment of complex molecules, including the stereochemistry of spiropyrrolidine derivatives. mdpi.com This synergy between computational prediction and experimental data is invaluable for the unambiguous characterization of newly synthesized this compound derivatives.

In Silico Screening for Novel Lead Compound Identification

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org This approach is highly efficient for identifying novel lead compounds based on the this compound scaffold.

Virtual screening can be broadly categorized into two types: ligand-based and structure-based. Ligand-based methods use the knowledge of known active molecules to identify others with similar properties. Structure-based virtual screening, which relies on the 3D structure of the biological target, uses docking simulations to predict the binding of library compounds to the target's active site. nih.gov

For scaffolds related to this compound, multi-step virtual screening protocols have been successfully applied. These workflows often combine rapid ligand-based shape alignment with structure-based molecular docking to filter large commercial databases, containing hundreds of thousands of compounds, down to a manageable number for experimental testing. nih.gov For example, a virtual screening campaign to find inhibitors for the human AT1 receptor led to the identification of novel pyrrolidine derivatives as promising starting points for new antihypertensive agents. nih.gov Similarly, computational screening has been used to identify novel dipeptidyl peptidase-IV (DPP-IV) inhibitors from a series of pyrrolidine derivatives. nih.gov These methods significantly reduce the time and cost associated with identifying new drug candidates.

Prediction of Drug-Likeness Parameters and Pharmacokinetic Relevant Descriptors

A crucial step in early-stage drug discovery is the evaluation of a compound's pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico models are widely used to predict these properties and assess the "drug-likeness" of a compound, helping to identify candidates with a higher probability of success in clinical trials.

For derivatives of this compound, various online tools and software are used to calculate physicochemical properties and predict ADMET profiles. researchgate.netmdpi.com Drug-likeness is often evaluated based on established guidelines like Lipinski's Rule of Five and Veber's rules. mdpi.com These rules consider parameters such as molecular weight (MW), the logarithm of the partition coefficient (logP), and the number of hydrogen bond donors and acceptors.

Studies on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have utilized tools like SwissAdme to calculate these parameters, confirming that the compounds satisfy the requirements for good oral bioavailability. mdpi.com Furthermore, in silico ADMET prediction tools like admetSAR can provide valuable information on properties such as human intestinal absorption, blood-brain barrier permeability, and potential toxicity. researchgate.netnih.govajol.info These predictions help researchers prioritize compounds for synthesis and biological testing, filtering out those with unfavorable pharmacokinetic profiles early in the discovery process. researchgate.net

| Parameter | Description | Typical Acceptable Range (Lipinski's Rule) |

| Molecular Weight (MW) | The mass of one molecule of the substance. | ≤ 500 Da |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | ≤ 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms; predicts drug transport properties. | ≤ 140 Ų |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which contains rotatable bonds, understanding its conformational preferences is key to comprehending its interaction with a biological target.

Computational methods, such as DFT, can be used to perform conformational analysis. For instance, calculations on a related phenoxy-pyrrolidine-thiophene structure revealed that the phenoxy group has considerable rotational freedom, with relatively low energy barriers (1-3 kcal/mol) between different conformers. smolecule.com The pyrrolidine ring itself is known to adopt distinct "pucker" modes, and substituents can lock it into a specific conformation, which can significantly impact its biological activity. researchgate.net

Molecular Dynamics (MD) simulations provide a more dynamic view of the molecular system over time. MD simulations are used to study the stability of a ligand-receptor complex predicted by molecular docking. researchgate.net By simulating the movements of atoms over a period of time (from nanoseconds to microseconds), MD can confirm whether the key interactions observed in the docking pose are maintained, providing greater confidence in the predicted binding mode. rsc.org This technique is essential for understanding the dynamic nature of molecular recognition and for refining the design of potent inhibitors.

Advanced Derivatization Strategies for Analytical and Mechanistic Research

Chemical Derivatization for Enhanced Analytical Detection and Sensitivity

Chemical derivatization is a key strategy to improve the analytical properties of a molecule, making it more suitable for techniques like mass spectrometry (MS) and chromatography. For 3-(Thiophen-2-yl)pyrrolidine, derivatization would primarily target the secondary amine of the pyrrolidine (B122466) ring.

The secondary amine in this compound can be derivatized to enhance its ionization efficiency and produce characteristic fragmentation patterns in mass spectrometry, thereby increasing sensitivity and aiding in structural confirmation.

Common derivatization reactions for secondary amines include acylation and silylation.

Acylation: Reagents such as pentafluorobenzoyl chloride or heptafluorobutyric anhydride (B1165640) can be used to introduce a fluorinated acyl group. These derivatives are highly electronegative, which significantly enhances their response in electron capture negative ionization (ECNI) mass spectrometry, a highly sensitive technique.

Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the compound, making it more amenable to gas chromatography-mass spectrometry (GC-MS) analysis. The resulting TMS derivatives often exhibit predictable fragmentation patterns, which can aid in their identification. sigmaaldrich.comlibretexts.org

The choice of derivatizing agent can be tailored to the specific mass spectrometric method being employed to maximize the analytical advantage.

Derivatization can also be employed to modify the chromatographic behavior of this compound, improving peak shape, resolution, and retention time in both gas and liquid chromatography.

Gas Chromatography (GC): As mentioned, silylation increases volatility, which is a prerequisite for GC analysis. libretexts.org Acylation also produces more volatile and less polar derivatives, reducing peak tailing and improving separation efficiency on common GC columns. jfda-online.com

Liquid Chromatography (LC): In reversed-phase HPLC, derivatization can be used to increase the hydrophobicity of the analyte, leading to stronger retention on C18 columns. For instance, dansyl chloride not only adds a fluorescent tag for detection but also increases the non-polar character of the molecule. The separation of pyrrolidine derivatives can be optimized by adjusting mobile phase composition, flow rate, and temperature. mostwiedzy.plsielc.com

The following table outlines potential derivatization reagents and their effects on the analytical properties of secondary amines like this compound.

| Derivatization Reagent | Functional Group Targeted | Effect on Analysis | Analytical Technique |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine | Increases volatility and thermal stability | GC-MS |

| Heptafluorobutyric anhydride (HFBA) | Secondary Amine | Increases volatility and electron capture response | GC-MS (ECNI) |

| Dansyl Chloride | Secondary Amine | Adds a fluorescent tag and increases hydrophobicity | HPLC-Fluorescence, LC-MS |

| (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (l-TPC) | Secondary Amine | Forms diastereomers for chiral separation | GC-MS, LC-MS |

Synthesis of Chemically Modified Probes for Mechanistic Studies

To investigate the biological mechanisms of action of this compound, chemically modified probes can be synthesized. These probes typically contain a reporter group (e.g., a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label) that allows for the visualization or isolation of binding partners.

Fluorescent Probes: A fluorescent moiety, such as fluorescein (B123965) or rhodamine, can be attached to the this compound scaffold. This is typically achieved by reacting an amine-reactive version of the dye with the secondary amine of the pyrrolidine ring, potentially after introducing a suitable linker to minimize steric hindrance. These probes can be used in cellular imaging studies to determine the subcellular localization of the compound.

Biotinylated Probes: Biotin can be conjugated to this compound to create an affinity probe. nih.govnih.gov This probe can be used in pull-down assays with cell lysates to identify binding proteins. The high affinity of biotin for streptavidin allows for the efficient capture and subsequent identification of protein targets by techniques like mass spectrometry.

Photoaffinity Probes: A photoaffinity label, such as a diazirine or an aryl azide, can be incorporated into the structure of this compound. nih.govenamine.net Upon photoactivation, these probes form a covalent bond with nearby molecules, allowing for the irreversible labeling of binding partners.

The design of such probes requires careful consideration to ensure that the modification does not significantly alter the biological activity of the parent compound.

Strategies for Isomer and Epimer Differentiation

Since this compound is a chiral compound, it exists as a pair of enantiomers. The differentiation and quantification of these stereoisomers are crucial as they may exhibit different pharmacological properties.

Chiral Derivatization: A common strategy for separating enantiomers on a non-chiral chromatographic column is to derivatize them with a chiral derivatizing agent (CDA) to form diastereomers. nih.govjuniperpublishers.com These diastereomers have different physicochemical properties and can be separated by standard chromatography. For the secondary amine in this compound, reagents like (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (l-TPC) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be used. jfda-online.comjuniperpublishers.com

Chiral Chromatography: Alternatively, direct separation of the enantiomers can be achieved using a chiral stationary phase (CSP) in either GC or HPLC without prior derivatization. Polysaccharide-based CSPs, for instance, have been shown to be effective in separating the enantiomers of various pyrrolidine derivatives. nih.gov The choice between chiral derivatization and chiral chromatography depends on the specific analytical requirements, such as sensitivity and sample throughput.

The successful differentiation of isomers is essential for understanding the stereospecific interactions of this compound with its biological targets.

Future Research Directions and Unexplored Potential

Development of Novel and Efficient Synthetic Routes for Complex Analogs

The exploration of the chemical space around the 3-(thiophen-2-yl)pyrrolidine core is contingent on the availability of robust and versatile synthetic methodologies. While classical approaches exist, future efforts should focus on developing novel, efficient, and stereoselective routes to access complex and diverse analogs.

One promising avenue is the application of modern catalytic methods. For instance, palladium-catalyzed hydroarylation reactions could provide a direct and atom-economical approach to couple substituted pyrrolines with a variety of functionalized thiophene (B33073) precursors. researchgate.net This would allow for the late-stage introduction of the thiophene moiety, facilitating the rapid generation of analog libraries.

Furthermore, multicomponent reactions, such as the [3+2] azomethine ylide cycloaddition, offer a powerful strategy for the rapid construction of highly substituted spiro-pyrrolidine systems fused with other ring structures. nih.govmdpi.com Adapting these methods to incorporate thiophene-based aldehydes or other suitable building blocks could yield structurally complex and novel analogs of this compound in a highly efficient manner. nih.gov The development of asymmetric variants of these synthetic routes will be crucial for accessing enantiomerically pure compounds, which is often essential for potent and selective pharmacological activity.

Future synthetic strategies could also explore flow chemistry and automated synthesis platforms to accelerate the production and purification of novel derivatives, enabling high-throughput screening efforts. scienceopen.com

Expansion of SAR Studies into Diverse Chemical Spaces

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. For this compound, initial research on related structures has provided a foundational understanding, but a significant opportunity exists to expand these studies into more diverse chemical spaces.

Systematic exploration of substitutions on both the thiophene and pyrrolidine (B122466) rings is a critical next step. For instance, in the related 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione series, modifications to the phenylpiperazine moiety attached to the pyrrolidine nitrogen significantly influenced anticonvulsant activity. nih.gov This suggests that exploring a wide range of substituents on the pyrrolidine nitrogen of this compound is a promising strategy.

Similarly, SAR studies on other pyrrolidine derivatives have shown that the nature and position of substituents on the aromatic ring are critical for activity. For example, studies on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors revealed that electron-donating groups, such as methoxy, significantly enhanced inhibitory potential. nih.gov Future SAR campaigns should therefore investigate the impact of various electron-donating and electron-withdrawing groups at different positions of the thiophene ring.

The table below summarizes SAR findings from related pyrrolidine structures, which can guide future studies on this compound analogs.

| Scaffold/Derivative | Therapeutic Target/Activity | Key SAR Findings | Reference |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Anticonvulsant | Substitution on the N-phenylpiperazine moiety is critical for activity. Groups like CF₃, OCF₃, and SCF₃ are favorable. | nih.gov |

| Pyrrolidine-substituted 1,2,4-oxadiazoles | DPP-IV Enzyme Inhibition | A 4-trifluorophenyl substitution on the oxadiazole ring resulted in the best inhibition. | frontiersin.org |

| Pyrrolidine derivatives | α-Amylase & α-Glucosidase Inhibition | Electron-donating groups on the aromatic ring (e.g., p-OCH₃) led to the highest inhibitory activity. | nih.gov |

These findings underscore the importance of systematic structural modifications to map the SAR landscape and identify analogs with improved potency, selectivity, and pharmacokinetic properties.

Identification and Validation of Novel Pharmacological Targets

While initial studies on analogs have focused on targets related to epilepsy and pain, the this compound scaffold holds potential for interacting with a broader range of biological targets. nih.govnih.gov Future research should aim to identify and validate novel pharmacological targets for this class of compounds.

Phenotypic screening of a diverse library of this compound derivatives against various cell lines and disease models could uncover unexpected therapeutic activities. This unbiased approach may reveal opportunities in areas such as oncology, infectious diseases, and metabolic disorders. For example, various heterocyclic compounds containing pyrrolidine or thiophene rings have demonstrated antimicrobial, antifungal, and antitumor activities. nih.govfrontiersin.orgresearchgate.net

Target-based screening against panels of enzymes and receptors is another important strategy. Given the structural similarities to known inhibitors, future studies could investigate the activity of this compound analogs against targets such as:

Enzymes: Kinases, proteases, and metabolic enzymes like α-amylase and α-glucosidase. nih.gov

Ion Channels: Beyond voltage-gated sodium channels, exploring effects on calcium and potassium channels could be fruitful. frontiersin.org

G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs target GPCRs, making them attractive targets for this scaffold.

Once a potential target is identified, rigorous validation using biochemical and biophysical assays, as well as cellular and animal models, will be essential to confirm the mechanism of action and therapeutic relevance.

Application of Emerging Computational Methodologies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery that can accelerate the optimization of the this compound scaffold. Future research should leverage these methodologies to gain deeper insights into the interactions between these compounds and their biological targets.

Molecular docking simulations can be employed to predict the binding modes of novel analogs within the active site of a target protein. nih.govnih.gov This can help rationalize observed SAR data and guide the design of new derivatives with improved binding affinity. For instance, docking studies on pyrazolyl–thiazole derivatives of thiophene helped to understand their binding interactions with microbial enzymes. nih.gov

Density Functional Theory (DFT) calculations can be used to understand the electronic properties of the molecules, such as their frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. nih.govmdpi.com This information is valuable for understanding molecular stability, reactivity, and the types of intermolecular interactions a compound is likely to form with its target.

Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build predictive models that correlate structural features with biological activity. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing.

The integration of these computational approaches can create a powerful in silico feedback loop, streamlining the hit-to-lead and lead optimization processes, thereby saving time and resources.

Exploration of New Therapeutic Areas Based on Preclinical Findings

Preclinical findings for structurally related compounds suggest that the therapeutic applicability of the this compound scaffold may extend far beyond its currently explored potential in epilepsy and neuropathic pain. nih.gov A strategic exploration of new therapeutic areas based on these preliminary data is warranted.

Anticonvulsant and Neuropathic Pain: The most immediate opportunity lies in building upon the promising anticonvulsant and analgesic activities observed in 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives. nih.govnih.gov Further preclinical development of lead candidates in more advanced models of epilepsy and chronic pain is a logical next step.

Antimicrobial and Antifungal Agents: Thiophene and pyrrolidine moieties are present in numerous compounds with demonstrated antimicrobial activity. researchgate.netresearchgate.net Preclinical evaluation of this compound derivatives against a panel of pathogenic bacteria and fungi could uncover novel anti-infective agents.

Anticancer Activity: Various spiro-pyrrolidine derivatives have shown antiproliferative effects against cancer cell lines. nih.gov Screening this compound analogs for cytotoxicity against different tumor types could identify new leads for oncological applications.

Metabolic Disorders: The discovery of pyrrolidine derivatives as potent inhibitors of α-amylase and α-glucosidase suggests a potential role in the management of diabetes. nih.gov Investigating the effects of this compound analogs on these and other metabolic targets could open up a new therapeutic avenue.

The table below outlines potential therapeutic areas for exploration based on preclinical data from related structures.

| Potential Therapeutic Area | Supporting Preclinical Evidence from Related Scaffolds | Key Findings | Reference |

| Epilepsy & Neuropathic Pain | Antiseizure and antinociceptive activity of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives in mouse models. | A lead compound showed potent activity in MES and 6 Hz seizure models and alleviated allodynia in a neuropathic pain model. | nih.govnih.gov |